Ethyl 2-chloro-5-methylthiazole-4-carboxylate
Overview
Description
Ethyl 2-chloro-5-methylthiazole-4-carboxylate: is a chemical compound with the molecular formula C7H8ClNO2S. It belongs to the class of thiazole derivatives, which are characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
One-Pot Synthesis: One of the efficient methods for synthesizing this compound involves a one-pot reaction, where the starting materials are combined in a single reaction vessel. This method often employs reagents such as ethyl chloroformate and methylthiourea under controlled temperature and pressure conditions.
Industrial Production Methods: On an industrial scale, the compound is typically synthesized through a multi-step process that includes the formation of the thiazole ring followed by chlorination and esterification steps. The reaction conditions are optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Azides, amides, and other substituted thiazoles.
Scientific Research Applications
Chemistry: Ethyl 2-chloro-5-methylthiazole-4-carboxylate is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities. Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 2-chloro-5-methylthiazole-4-carboxylate exerts its effects depends on its specific application. For instance, in antimicrobial activity, the compound may interfere with bacterial cell wall synthesis or protein function. The molecular targets and pathways involved are often elucidated through biochemical and molecular biology studies.
Comparison with Similar Compounds
Ethyl 2-chloro-4-methylthiazole-5-carboxylate: This compound is structurally similar but differs in the position of the chlorine and methyl groups.
Ethyl 2-aminothiazole-4-carboxylate: Another thiazole derivative with an amino group instead of a chlorine atom.
Uniqueness: Ethyl 2-chloro-5-methylthiazole-4-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which influences its reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-chloro-5-methyl-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c1-3-11-6(10)5-4(2)12-7(8)9-5/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTJVXQXCVATIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693375 | |
Record name | Ethyl 2-chloro-5-methyl-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
907545-27-1 | |
Record name | Ethyl 2-chloro-5-methyl-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00693375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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